molecular formula C16H26N2O4 B5036009 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol

2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol

Cat. No.: B5036009
M. Wt: 310.39 g/mol
InChI Key: CKHDTELUEPFMJU-UHFFFAOYSA-N
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Description

The compound is a derivative of trimethoxybenzyl alcohol . Trimethoxybenzyl alcohol is an organic compound with the linear formula (CH3O)3C6H2CH2OH . It’s a solid substance with a melting point of 70-72 °C .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol” likely contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For trimethoxybenzyl alcohol, the molecular weight is 198.22, and the melting point is 70-72 °C .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While specific information on “2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol” is not available, trimetazidine, a related compound, is known to inhibit 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation but not glucose metabolism, preventing the acidic conditions that exacerbate ischemic injury .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For trimethoxybenzyl alcohol, it’s classified as a combustible solid .

Future Directions

The future directions of research on a compound depend on its potential applications. While specific information on “2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol” is not available, research on related compounds like trimethoxybenzyl alcohol and its derivatives could focus on their potential applications in medicine and pharmacology .

Properties

IUPAC Name

2-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-20-14-11-16(22-3)15(21-2)10-13(14)12-18-6-4-17(5-7-18)8-9-19/h10-11,19H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHDTELUEPFMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CCO)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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